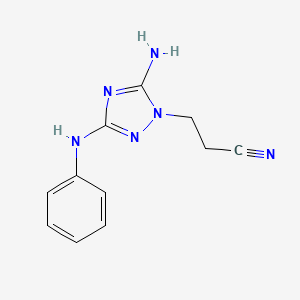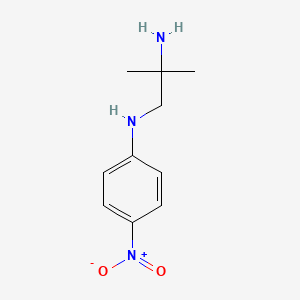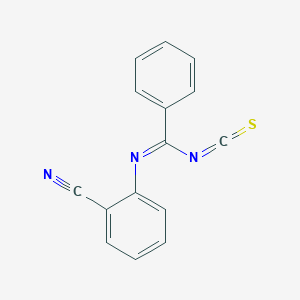
1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazoles can be synthesized using several methods, including the Einhorn–Brunner reaction and the Pellizzari reaction . These reactions typically involve the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions may vary depending on the manufacturer and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated aromatics . The specific conditions, such as temperature, pressure, and solvents, depend on the desired reaction and the target product.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the triazole ring.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it valuable in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in technology and manufacturing.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 1H-1,2,3-Triazole
- 5-Amino-1H-1,2,4-triazole-3-carbonitrile
Uniqueness: 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- stands out due to its specific structural features and the presence of both amino and phenylamino groups. These features contribute to its unique reactivity and versatility in various applications, distinguishing it from other triazole derivatives.
Propiedades
Número CAS |
541500-03-2 |
|---|---|
Fórmula molecular |
C11H12N6 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
3-(5-amino-3-anilino-1,2,4-triazol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H12N6/c12-7-4-8-17-10(13)15-11(16-17)14-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H3,13,14,15,16) |
Clave InChI |
NNKOIYVJLZTQTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NN(C(=N2)N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)


![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)




![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
